molecular formula C11H19ClN2O3S B2625011 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856097-77-2

1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2625011
CAS RN: 1856097-77-2
M. Wt: 294.79
InChI Key: GQPDVWVDXNYGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride (BP-1) is a chemical compound that is widely used in scientific research. It is a sulfonate ester that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride inhibits the activity of protein kinases by binding to the ATP-binding site on the kinase. This prevents the kinase from phosphorylating its target proteins, which can disrupt cellular signaling pathways.
Biochemical and Physiological Effects:
1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to improve glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for lab experiments. It is a potent and specific inhibitor of protein kinases, which makes it a valuable tool for studying kinase signaling pathways. 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is also relatively easy to synthesize and has a long shelf life. However, 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One area of interest is the development of more potent and specific inhibitors of protein kinases. Another area of interest is the use of 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride in combination with other drugs to improve their efficacy. Finally, 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride could be used to study the role of protein kinases in various diseases, such as cancer and diabetes.

Synthesis Methods

1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be synthesized using a multi-step process. The first step involves the reaction of 1H-pyrazole-4-carboxylic acid with sec-butylamine to form the corresponding amide. The amide is then treated with propylene oxide to form the propoxymethyl derivative. Finally, the sulfonate ester is formed by reacting the propoxymethyl derivative with chlorosulfonic acid.

Scientific Research Applications

1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in many cellular processes. 1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been used to study the role of protein phosphorylation in cell signaling pathways.

properties

IUPAC Name

1-butan-2-yl-5-(propoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3S/c1-4-6-17-8-10-11(18(12,15)16)7-13-14(10)9(3)5-2/h7,9H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPDVWVDXNYGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1C(C)CC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-sec-butyl-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

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